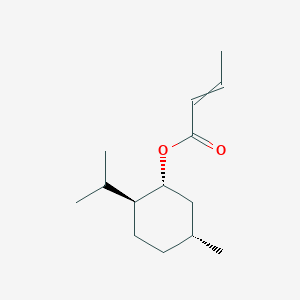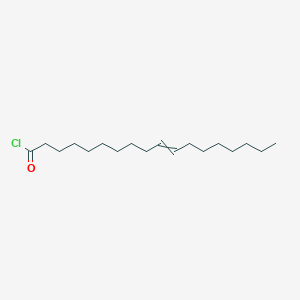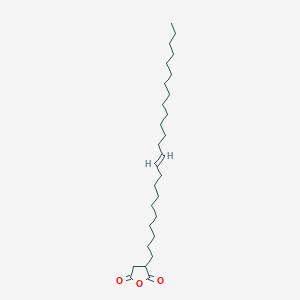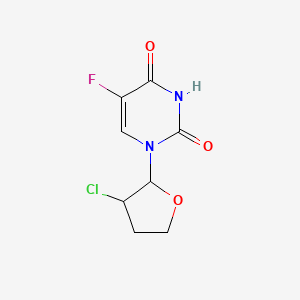
Benzyl dibromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl dibromoacetate is an organic compound with the molecular formula C9H8Br2O2. It is also known as acetic acid, 2,2-dibromo-, phenylmethyl ester. This compound is characterized by the presence of two bromine atoms attached to the acetate group and a benzyl group attached to the ester functionality. It is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl dibromoacetate can be synthesized through the bromination of benzyl acetate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst or under specific conditions to ensure the selective bromination of the acetate group. The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at a controlled temperature to achieve the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl dibromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form benzyl dibromoacetic acid under specific conditions using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reduction of this compound can yield benzyl bromoacetate or benzyl acetate, depending on the reducing agent and reaction conditions.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a catalyst or under UV light.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
- Benzyl dibromoacetic acid
- Benzyl bromoacetate
- Benzyl acetate
Applications De Recherche Scientifique
Benzyl dibromoacetate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds and esters.
Biology: The compound is employed in studies involving enzyme inhibition and protein modification due to its reactive bromine atoms.
Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of benzyl dibromoacetate involves the reactivity of its bromine atoms. These atoms can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity makes this compound a valuable tool in modifying biological molecules and studying enzyme mechanisms. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in chemical research .
Comparaison Avec Des Composés Similaires
Benzyl bromoacetate: Similar to benzyl dibromoacetate but with only one bromine atom, making it less reactive in certain substitution reactions.
Benzyl acetate: Lacks bromine atoms, making it less reactive but useful as a solvent and flavoring agent.
Dibromoacetic acid: Contains two bromine atoms but lacks the benzyl group, making it more acidic and less suitable for certain organic synthesis applications
Uniqueness: this compound’s unique combination of two bromine atoms and a benzyl ester group provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
64503-07-7 |
|---|---|
Formule moléculaire |
C9H8Br2O2 |
Poids moléculaire |
307.97 g/mol |
Nom IUPAC |
benzyl 2,2-dibromoacetate |
InChI |
InChI=1S/C9H8Br2O2/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clé InChI |
QYFPTUAHIPBRJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)

![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)




![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)

![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)

